![molecular formula C25H18N4O5 B2490496 3-(1,3-benzodioxol-5-ylméthyl)-7-[3-(2-méthylphényl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1206985-29-6](/img/new.no-structure.jpg)

3-(1,3-benzodioxol-5-ylméthyl)-7-[3-(2-méthylphényl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

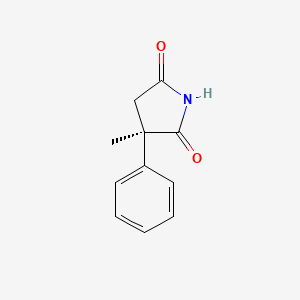

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H18N4O5 and its molecular weight is 454.442. The purity is usually 95%.

BenchChem offers high-quality 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

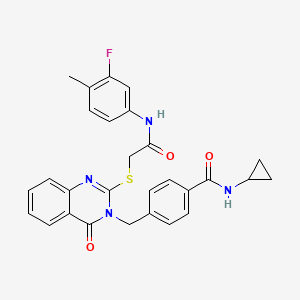

- Potentiel anticancéreux: Les chercheurs étudient T159530 en raison de son squelette de quinazoline, qui est associé à une activité antitumorale. Il peut inhiber des kinases spécifiques impliquées dans la prolifération et la survie des cellules cancéreuses .

- Inhibiteur de kinase: T159530 pourrait potentiellement agir comme un inhibiteur de kinase, affectant les voies de signalisation cellulaire. Des études supplémentaires explorent sa sélectivité et son efficacité contre des kinases spécifiques .

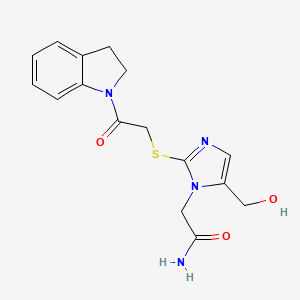

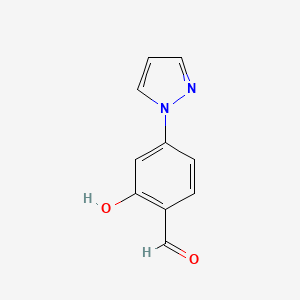

- Maladies neurodégénératives: La partie benzodioxole du composé suggère des effets neuroprotecteurs potentiels. Les scientifiques explorent sa capacité à moduler la fonction neuronale et à protéger contre le stress oxydatif .

- Matériaux de transport d'électrons: La structure unique de T159530 le rend intéressant pour l'électronique organique. Les chercheurs étudient son utilisation comme matériau de transport d'électrons dans les diodes électroluminescentes organiques (OLED) ou les photovoltaïques organiques (OPV) .

- Inhibiteurs enzymatiques: T159530 peut inhiber des enzymes spécifiques en raison de son cycle oxadiazole. Les chercheurs explorent son potentiel en tant qu'inhibiteur enzymatique dans les essais biochimiques .

- Séparation chirale: Les scientifiques utilisent T159530 comme sélecteur chiral en chromatographie liquide haute performance (HPLC) pour séparer les énantiomères .

- Recherche de découverte précoce: Sigma-Aldrich fournit T159530 dans le cadre d'une collection de produits chimiques rares et uniques. Les chercheurs peuvent explorer ses propriétés, mais les données analytiques ne sont pas disponibles. L'acheteur est prié de faire preuve de discernement .

Chimie médicinale et développement de médicaments

Neurosciences et neuroprotection

Science des matériaux et électronique organique

Biologie chimique et inhibition enzymatique

Chimie analytique et chromatographie

Collection de produits chimiques rares et uniques

Propriétés

Numéro CAS |

1206985-29-6 |

|---|---|

Formule moléculaire |

C25H18N4O5 |

Poids moléculaire |

454.442 |

Nom IUPAC |

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C25H18N4O5/c1-14-4-2-3-5-17(14)22-27-23(34-28-22)16-7-8-18-19(11-16)26-25(31)29(24(18)30)12-15-6-9-20-21(10-15)33-13-32-20/h2-11H,12-13H2,1H3,(H,26,31) |

Clé InChI |

XPIZZIVHVZKNEB-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC6=C(C=C5)OCO6 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2490413.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2490414.png)

![methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B2490417.png)

![Ethyl 2-[(3-chlorophenyl)methylamino]-2-oxoacetate](/img/structure/B2490422.png)

![2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2490423.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide](/img/structure/B2490424.png)

![N-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2490429.png)

![7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2490433.png)

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2490434.png)